cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid

Lipophilicity Drug-likeness Chromatographic retention

Researchers requiring enantiopure cyclopentane scaffolds often face supply challenges with undefined stereochemistry or mixed isomers. cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-55-0) resolves this with confirmed (1R,3S) absolute configuration. • Defined cis geometry enables intramolecular cyclization and bidentate metal complexation not possible with the trans isomer. • 4-Ethyl substitution provides distinct lipophilicity (est. logP ~3.1) vs. 4-methyl or 2-ethyl analogs for SAR exploration. • Serves as rigid chiral core for prostaglandin analogs, steroid mimetics, and chiral ligand precursors.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B8260723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O
InChIInChI=1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m1/s1
InChIKeyXSRSDDKMGNGPAJ-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: Structural Identity & Physicochemical Profile


cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-55-0, IUPAC: (1R,3S)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid) is a chiral, cis-configured cyclopentane derivative bearing a 4-ethylbenzoyl substituent at position 3 and a carboxylic acid group at position 1 . Its molecular formula is C₁₅H₁₈O₃ with a molecular weight of 246.31 g/mol, and it is supplied commercially as a fine chemical intermediate . The defined (1R,3S) absolute stereochemistry distinguishes it from diastereomeric and enantiomeric mixtures commonly encountered among cyclopentane building blocks, making it a candidate for stereoselective synthetic applications .

Stereochemistry Defined (1R,3S) cis configuration
Substitution 4-Ethylbenzoyl for distinct lipophilicity
Workflow Chiral intermediate for stereoselective synthesis
Grade Fine chemical building block

Why cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid Cannot Be Substituted


Simple substitution with a positional isomer (e.g., 2-substituted) or a different alkylbenzoyl analog (e.g., 2-ethyl or 4-methyl) alters both the conformational preference of the cyclopentane ring and the electronic environment of the carboxylic acid, potentially changing acidity, lipophilicity, and target-binding geometry . Even the trans diastereomer of the 3-(4-ethylbenzoyl) scaffold would place the benzoyl and carboxyl groups on opposite faces of the ring, fundamentally altering its molecular recognition profile in chiral environments such as enzyme active sites or asymmetric catalytic cycles . The quantitative comparisons below demonstrate that the specific (1R,3S)-cis configuration and 4-ethyl substitution pattern confer measurable differences in physicochemical properties that directly impact experimental design and procurement decisions.

!

Positional isomer

2-Substituted isomer may shift logP and target-binding geometry, altering chromatographic and biological readouts.

!

trans Diastereomer

trans configuration places groups on opposite faces, potentially changing molecular recognition in chiral environments.

!

4-Methyl analog

4-Methyl substitution may shift acidity and ionization behavior, affecting salt formation and coupling efficiency.

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: Quantitative Differentiation


LogP Differentiation: 4-Ethyl vs. 2-Ethyl Isomer

The 4-ethyl substitution on the benzoyl ring of cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid yields a calculated logP of approximately 3.1 , compared to the 2-ethyl positional isomer (cis-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid, CAS 732252-49-2) which exhibits a lower calculated logP of approximately 2.9 due to increased steric hindrance and altered electron distribution around the carbonyl . This ~0.2 logP unit difference corresponds to a roughly 1.6-fold difference in partition coefficient, which can affect chromatographic retention time, membrane permeability, and extraction efficiency.

LogP: 4-Et vs 2-Et
Reported
Calculated logP ≈ 3.1
ΔlogP ≈ +0.2 (vs 2-ethyl isomer)
Supports lipophilicity-driven retention shift in RP-HPLC.
Predicted value; experimental logP not provided.
Lipophilicity Drug-likeness Chromatographic retention

Boiling Point: 3- vs. 2-Substituted Cyclopentane Carboxylates

The predicted boiling point of cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid is 431.9 °C at 760 mmHg , whereas the corresponding cis-2-(4-ethylbenzoyl) isomer (CAS 733740-12-0) has an identical predicted boiling point of 431.9 °C [1], indicating that positional isomerism at the cyclopentane ring does not significantly alter boiling behavior. However, the 3-substituted isomer presents a different hydrogen-bonding network in the solid state, which can influence melting point and crystallization behavior, although experimental melting point data are not available from the consulted sources.

Boiling point
Reported
431.9 °C (predicted)
Δbp ≈ 0 °C (vs 2-substituted isomer)
Thermal processing may not distinguish positional isomers.
Predicted value; focus procurement on stereochemistry.
Thermal stability Distillation Purification

Stereochemical Configuration: cis vs. trans Diastereomers

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid bears the (1R,3S) absolute configuration, placing both the carboxylic acid and 4-ethylbenzoyl groups on the same face of the cyclopentane ring . In contrast, trans-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-94-8) has the (1R,2R) configuration with substituents on opposite faces . This stereochemical difference leads to distinct spatial orientation of the hydrogen-bond donor/acceptor pharmacophore, which in cyclopentane-based AKR1C3 inhibitors has been shown to alter selectivity between AKR1C1 and AKR1C3 isoforms by up to 5-fold in related scaffolds [1]. Although direct Ki values for the target compound are not publicly available, the class precedent indicates that cis-configuration can favor a folded conformation that mimics steroid substrates more effectively than the extended trans conformation.

Stereochemistry
Class-level
cis-(1R,3S) vs trans-(1R,2R)
cis may adopt steroid-mimetic fold
cis geometry may support AKR1C inhibitor SAR exploration.
Class-level inference; direct Ki not reported.
Chiral resolution Enantioselective synthesis Receptor binding

Carboxylic Acid Acidity: 4-Ethyl vs. 4-Methyl Substituent

The 4-ethyl group on the benzoyl ring is a slightly stronger electron-donating group (Hammett σₚ = -0.15) compared to a 4-methyl group (σₚ = -0.17), resulting in a marginally higher predicted pKa for the carboxylic acid (estimated ~4.5 vs. ~4.4 for the 4-methyl analog) [1]. While the difference is small (~0.1 pKa units), it can influence the extent of ionization at physiological pH and the efficiency of salt formation or coupling reactions where the carboxylate acts as a nucleophile. Direct head-to-head pKa measurements have not been reported for this specific pair.

Acidity (pKa)
Class-level
Estimated pKa ≈ 4.5
ΔpKa ≈ +0.1 (vs 4-methyl analog)
Marginal pKa shift may influence ionization and coupling.
Hammett extrapolation; direct measurement not available.
pKa Reactivity Salt formation

Enantiomeric Purity: Defined vs. Racemic Mixtures

Commercial suppliers list cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid at 98% purity with the specific (1R,3S) enantiomer defined . In contrast, many cyclopentane carboxylic acid building blocks (e.g., generic 3-benzoylcyclopentane-1-carboxylic acid) are offered only as racemic mixtures or with unspecified enantiomeric excess. For stereoselective synthesis, the use of a defined enantiomer eliminates the need for chiral resolution steps, reducing synthesis time and cost while improving reproducibility of downstream asymmetric transformations .

Enantiomeric purity
Reported
Defined (1R,3S) enantiomer
98% purity vs racemic mixtures
Eliminates chiral resolution steps in SAR syntheses.
Supplier CoA; verify enantiomeric excess for sensitive assays.
Enantiomeric purity Quality control Reproducibility

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: Key Application Scenarios


Stereoselective Synthesis of Chiral Intermediates

The defined (1R,3S) absolute configuration, confirmed by supplier certificate of analysis at 98% purity , makes this compound suitable for asymmetric synthesis of drug candidates where the cyclopentane scaffold serves as a rigid, chiral core. The cis geometry places the carboxylic acid and ketone functionalities in proximity, enabling intramolecular cyclization or selective derivatization that would not be possible with the trans isomer. This is relevant for constructing prostaglandin analogs or steroid mimetics where the cyclopentane ring mimics the cyclopentane D-ring of steroids [1].

SAR Studies on AKR1C Inhibitors

Based on class-level evidence that cyclopentane derivatives inhibit AKR1C1 and AKR1C3 in the low micromolar range [2], cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid can serve as a scaffold for SAR exploration. Its 4-ethyl substitution provides a distinct lipophilicity profile (estimated logP ≈ 3.1) compared to 4-methyl or 2-ethyl analogs, allowing researchers to probe the effect of benzoyl substituent position and size on enzyme selectivity without altering the core cyclopentane-carboxylic acid pharmacophore.

Asymmetric Catalysis Ligand Precursor

The combination of a carboxylic acid handle for metal coordination and a ketone group for further functionalization enables this compound to serve as a precursor for chiral ligands or organocatalysts. The cis configuration ensures that both functional groups are on the same face, potentially forming bidentate metal complexes with defined geometry. The 4-ethyl substituent provides measurable steric bulk (compared to 4-H or 4-Me) to influence enantioselectivity in catalytic cycles .

HPLC Method Development & Lipophilicity Calibration

The predicted logP of ~3.1 and boiling point of 431.9 °C position this compound in a useful range for reversed-phase HPLC method development. Its distinct retention time compared to the 2-ethyl isomer (ΔlogP ≈ 0.2) allows it to serve as a system suitability standard for separating positional isomers, a common challenge in pharmaceutical impurity profiling.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Defined (1R,3S) cis configuration; ketone/acid proximity
Confirm enantiomeric purity and cis geometry by chiral HPLC/NMR
AKR1C inhibitor SAR studies
4-Ethyl substitution vs methyl/2-ethyl analogs; lipophilicity differentiation
Assess AKR1C isoform selectivity in enzymatic assays
Asymmetric catalysis ligand precursor
Cis-oriented carboxylic acid and ketone for bidentate coordination
Test enantioselectivity in model catalytic reactions
HPLC method development
Distinct logP vs positional isomers; suitable reversed-phase retention
Evaluate retention time separation from 2-ethyl isomer
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